molecular formula C18H20BrNO2 B1442400 Tert-butyl benzyl(4-bromophenyl)carbamate CAS No. 693792-98-2

Tert-butyl benzyl(4-bromophenyl)carbamate

Cat. No.: B1442400
CAS No.: 693792-98-2
M. Wt: 362.3 g/mol
InChI Key: MKEUJYLWUDYPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl benzyl(4-bromophenyl)carbamate is a chemical compound with the molecular formula C18H20BrNO2 and a molecular weight of 362.27 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of tert-butyl benzyl(4-bromophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl benzyl(4-bromophenyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl benzyl(4-bromophenyl)carbamate involves its ability to undergo various chemical reactions, particularly coupling reactions. The presence of the bromine atom allows it to participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds . This makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Tert-butyl benzyl(4-bromophenyl)carbamate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a versatile and valuable compound in various chemical and research applications.

Properties

IUPAC Name

tert-butyl N-benzyl-N-(4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(19)10-12-16/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEUJYLWUDYPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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